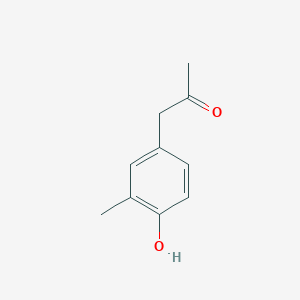

1-(4-Hydroxy-3-methylphenyl)propan-2-one

Description

1-(4-Hydroxy-3-methylphenyl)propan-2-one is a substituted arylketone featuring a phenyl ring with hydroxyl (-OH) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, attached to a propan-2-one moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.

Properties

CAS No. |

88659-81-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12O2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5,12H,6H2,1-2H3 |

InChI Key |

SGQXQKMSXUGTJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.

Reduction: Formation of 1-(4-hydroxy-3-methylphenyl)propan-2-ol.

Substitution: Formation of halogenated derivatives such as 1-(4-hydroxy-3-bromo-3-methylphenyl)propan-2-one.

Scientific Research Applications

Pharmaceutical Applications

1-(4-Hydroxy-3-methylphenyl)propan-2-one exhibits several biological activities that make it valuable in medicinal chemistry. Key applications include:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that it can effectively scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative damage in cells .

- Antimicrobial Properties : Research indicates that this compound possesses antibacterial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus. This suggests its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Industrial Applications

The versatility of this compound extends to several industrial applications:

- Cosmetics and Personal Care Products : Due to its antioxidant properties, it is being explored as an ingredient in skincare formulations to protect against skin aging and damage caused by UV radiation.

- Polymer Chemistry : The compound can serve as a precursor for synthesizing various polymers and resins, particularly those requiring phenolic components for enhanced thermal stability and mechanical strength .

Synthetic Routes

Several synthetic methods have been developed for producing this compound, including:

- Acetylation of 4-Hydroxy-3-methylphenol : This method involves the acetylation of the hydroxyl group followed by reduction to yield the desired compound.

- Phenolic Coupling Reactions : Utilizing coupling reactions between phenolic derivatives can lead to the formation of this compound with varying yields depending on the reaction conditions.

Case Study 1: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of various phenolic compounds found that this compound exhibited a high oxygen radical absorbance capacity (ORAC) value compared to other phenolic compounds. This positions it as a potential candidate for health supplements aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study focused on antimicrobial agents, this compound was tested against Staphylococcus aureus strains. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a natural antimicrobial agent in pharmaceutical formulations targeting skin infections .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Hydroxy-3-methylphenyl)propan-2-one with structurally related arylpropanones, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Hydroxyl (-OH) : Increases polarity and hydrogen-bonding capacity, as seen in benzofuran lignans (e.g., antimicrobial activity in arylbenzofurans) .

- Methoxy (-OCH₃) : Enhances lipophilicity and electron density, influencing reactivity in palladium-catalyzed reactions .

- Halogens (e.g., F) : Improve metabolic stability and bioavailability in pharmaceuticals .

Synthetic Routes: Microwave-assisted synthesis is favored for arylpropanones with hydroxyl groups due to rapid reaction times and high yields . Palladium-catalyzed methods dominate for halogenated derivatives, enabling regioselective arylation .

Applications: Pharmaceuticals: 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a key intermediate in fenfluramine synthesis . Material Science: Substituted arylpropanones serve as ligands in crystal engineering, influencing hydrogen-bonding patterns .

Research Findings and Data Analysis

- Solubility Trends : Hydroxyl-containing derivatives (e.g., this compound) exhibit higher aqueous solubility compared to methoxy or methyl-substituted analogs, aligning with polarity predictions .

- Thermal Stability : Electron-withdrawing groups (e.g., CF₃) increase decomposition temperatures, as observed in thermogravimetric analyses of related compounds .

- Biological Activity: Benzofuran derivatives synthesized from hydroxylated arylpropanones show antimicrobial properties, underscoring the role of -OH in bioactive molecule design .

Biological Activity

1-(4-Hydroxy-3-methylphenyl)propan-2-one, also known as 4-hydroxy-3-methylacetophenone, is an organic compound with the chemical formula C10H12O3. It features a hydroxyl group on the aromatic ring and a ketone functional group, leading to a variety of biological activities that have garnered scientific interest. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular structure of this compound includes:

- Hydroxyl Group : Contributes to its antioxidant properties.

- Ketone Group : Enhances reactivity and potential interactions with biological targets.

The compound's unique combination of functional groups allows it to engage in various chemical reactions, making it a versatile candidate for research in pharmacology and biochemistry.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals, reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antibacterial Properties

The compound has been evaluated for its antibacterial effects against several pathogens. A study reported that derivatives of similar phenolic compounds exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of the hydroxyl group was essential for maintaining this activity, as modifications that removed this group significantly decreased efficacy .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act on specific receptors associated with pain and inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological properties of this compound against structurally similar compounds:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 4-Hydroxyacetophenone | C8H8O3 | Antioxidant, used in pharmaceuticals |

| 3-Methylacetophenone | C9H10O | Solvent properties, less biological activity |

| 4-Methylphenol (p-Cresol) | C7H8O | Antiseptic properties |

| This compound | C10H12O3 | Strong antioxidant and antibacterial activity |

This table illustrates how this compound stands out due to its dual functionality as both an antioxidant and an antibacterial agent.

Study on Antioxidant Capacity

A study evaluated the hydrophilic oxygen radical absorbance capacity (ORAC) of various phenolic compounds, including this compound. The results indicated a significant ability to neutralize free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

Antibacterial Evaluation

In another study focusing on antibacterial efficacy, derivatives of phenolic compounds were synthesized and tested against Mycobacterium tuberculosis and other clinically relevant bacteria. The results showed that compounds retaining the hydroxyl group exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against certain strains, demonstrating the compound's potential in antimicrobial therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.